An In-depth Technical Guide to 2,5-Dichloro-3-ethyl-8-methylquinoline: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2,5-Dichloro-3-ethyl-8-methylquinoline: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 2,5-dichloro-3-ethyl-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document establishes a foundational understanding based on its confirmed chemical identity and extrapolates its potential synthesis, properties, and applications from the well-established chemistry and pharmacology of the broader quinoline class.
Core Compound Identification
The subject of this guide is the heterocyclic compound identified by the following nomenclature and structural identifiers.
IUPAC Name and Synonyms
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IUPAC Name: 2,5-Dichloro-3-ethyl-8-methylquinoline[1]
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Synonyms: While no common synonyms are widely documented, systematic variations of the IUPAC name may be encountered.
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CAS Registry Number: 1031927-97-5[1]
Molecular Structure and Chemical Data
A precise understanding of the molecular architecture is fundamental to predicting reactivity and biological interactions.
| Identifier | Value |
| Molecular Formula | C₁₂H₁₀Cl₂N |
| Molecular Weight | 240.12 g/mol |
| SMILES | CCc1c(nc2c(c1)cc(cc2C)Cl)Cl |
| InChI | InChI=1S/C12H10Cl2N/c1-3-9-7(13)15-11-6(2)4-5-8(14)10(9)11/h4-5H,3H2,1-2H3 |
| InChIKey | Not readily available in public databases. |
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[2] Its rigid structure and the ability to be functionalized at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities.[3][4][5]
Established Biological Activities of Quinoline Derivatives
The quinoline nucleus is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating a wide range of therapeutic applications:[4][6]
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Anticancer: Quinoline derivatives exhibit anticancer properties through various mechanisms, including kinase inhibition, disruption of cell migration, and induction of apoptosis.[2][4]
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Antimicrobial: This class of compounds is well-known for its antibacterial and antifungal activities.[7][8]
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Anti-inflammatory: Certain substituted quinolines have shown potent anti-inflammatory effects.[7]
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Antiviral: Researchers have successfully synthesized quinoline derivatives with significant activity against viruses like Influenza A.[9]
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Antimalarial: Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria, and synthetic analogues like chloroquine remain important therapeutic agents.[5][10]
The presence of chloro, ethyl, and methyl substituents on the 2,5-dichloro-3-ethyl-8-methylquinoline core suggests that it may share in some of these biological activities, making it a compound of interest for further investigation.
Synthesis Strategies for Substituted Quinolines
Conceptual Synthesis Workflow
A plausible synthetic route could involve the construction of the substituted quinoline core followed by functional group interconversion, or the use of a pre-functionalized starting material. Below is a conceptual workflow.
Caption: Conceptual Friedländer synthesis pathway for 2,5-dichloro-3-ethyl-8-methylquinoline.
Key Synthetic Considerations and Methodologies
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Friedländer Synthesis: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction is typically catalyzed by an acid or a base.
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Chlorination: The introduction of chloro substituents onto the quinoline ring can be achieved through various reagents. For instance, phosphorus oxychloride (POCl₃) is commonly used to convert hydroxyquinolines to their chloro derivatives. Direct chlorination of the quinoline ring can also be employed, though this may lead to issues with regioselectivity. The synthesis of 2,4-dichloro-8-methylquinoline has been reported via the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride.[11]
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Substitution Reactions: Once the dichloro-methylquinoline core is synthesized, further modifications could be explored. The chlorine atoms at positions 2 and 4 of the quinoline ring are known to be susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.[11]
Predicted Physicochemical and Spectroscopic Properties
Direct experimental data for 2,5-dichloro-3-ethyl-8-methylquinoline is scarce. However, based on its structure and data from analogous compounds, we can predict its key analytical characteristics.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Justification |
| Physical State | Likely a solid at room temperature | The relatively high molecular weight and presence of polar C-Cl and C-N bonds would increase intermolecular forces. |
| Solubility | Poorly soluble in water; soluble in organic solvents like chloroform, dichloromethane, and DMSO. | The hydrophobic quinoline core and alkyl/halo substituents dominate the molecule's character. |
| Boiling Point | Elevated | Expected to be significantly higher than that of unsubstituted quinoline due to increased mass and polarity. |
| Melting Point | Moderately high | The planar, rigid ring system and substituents will allow for efficient crystal packing. |
Anticipated Spectroscopic Data
The following are predicted spectroscopic signatures based on the structure of 2,5-dichloro-3-ethyl-8-methylquinoline and published data for similar compounds, such as 2-chloro-8-methyl-3-formylquinoline.[12]
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Aromatic Protons (H6, H7): Expected to appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm).
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Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (δ ~2.5-3.0 ppm) and a triplet for the methyl protons (δ ~1.2-1.5 ppm).
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Methyl Group (-CH₃): A singlet in the upfield region (δ ~2.5-2.8 ppm).
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Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.
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Carbon atoms bearing Chlorine (C2, C5): Expected to be significantly downfield.
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Ethyl Group Carbons: Signals for the methylene and methyl carbons would appear in the upfield region.
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Methyl Carbon: A signal in the upfield region.
The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate ratio of 9:6:1). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.
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C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic): ~2980-2850 cm⁻¹
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C-Cl stretching: ~800-600 cm⁻¹
Experimental Protocol for Spectroscopic Analysis
For the acquisition of empirical data, the following general protocols would be employed:
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Sample Preparation: Dissolve 5-10 mg of purified 2,5-dichloro-3-ethyl-8-methylquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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NMR Spectroscopy:
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¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.
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¹³C NMR: Acquire the spectrum on the same instrument, utilizing broadband proton decoupling.
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Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
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IR Spectroscopy: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a KBr pellet (for a solid sample) or as a thin film on a salt plate.
Potential Applications in Drug Development
Given the established pharmacological profile of the quinoline scaffold, 2,5-dichloro-3-ethyl-8-methylquinoline represents an intriguing candidate for further investigation in several therapeutic areas. The specific substitution pattern may confer unique properties.
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Oncology: The lipophilic nature of the chloro and alkyl groups may enhance cell membrane permeability, a desirable trait for anticancer agents. Its potential to act as a kinase inhibitor or to interfere with other cell signaling pathways warrants investigation.
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Infectious Diseases: The quinoline core is a well-established anti-infective pharmacophore. This compound could be screened for activity against a range of bacterial, fungal, and parasitic pathogens.
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Inflammatory Disorders: The anti-inflammatory potential of quinoline derivatives suggests that this compound could be evaluated in models of inflammation.
Further research, including in vitro screening and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of 2,5-dichloro-3-ethyl-8-methylquinoline.
Conclusion and Future Directions
2,5-Dichloro-3-ethyl-8-methylquinoline is a structurally defined compound with a foundation in the pharmacologically significant quinoline class. While specific data on this molecule is limited, this guide provides a comprehensive framework for its understanding, based on established chemical principles and the extensive literature on related quinoline derivatives.
Future research should focus on:
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Development of a robust and scalable synthetic route.
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Full spectroscopic and physicochemical characterization.
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Comprehensive screening for biological activity across a range of therapeutic targets.
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Structure-activity relationship (SAR) studies to optimize its potential therapeutic properties.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing the necessary foundational knowledge to embark on the further exploration of 2,5-dichloro-3-ethyl-8-methylquinoline and its potential contributions to medicinal chemistry.
References
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. [Link]
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20049-20073. [Link]
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Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed. [Link]
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Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 132-146). Royal Society of Chemistry. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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